Khk-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Khk-IN-3 can be synthesized through various synthetic routes. One common method involves the reaction of specific starting materials under controlled conditions to yield the desired compound. The preparation involves the use of solvents like dimethyl sulfoxide (DMSO) and requires careful handling to maintain the purity and stability of the compound . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Khk-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Khk-IN-3 has several scientific research applications:
Chemistry: It is used as a tool to study the inhibition of ketohexokinase and its effects on fructose metabolism.
Biology: It helps in understanding the role of ketohexokinase in various biological processes, including fructose metabolism and its impact on cellular functions.
Industry: It is used in the development of new drugs and therapeutic agents targeting ketohexokinase
Mechanism of Action
Khk-IN-3 exerts its effects by inhibiting the activity of ketohexokinase. This enzyme catalyzes the phosphorylation of fructose to fructose-1-phosphate, a key step in fructose metabolism. By inhibiting this enzyme, this compound reduces the production of fructose-1-phosphate, thereby decreasing hepatic lipogenesis and increasing insulin sensitivity . This mechanism is particularly beneficial in conditions like nonalcoholic steatohepatitis and diabetes, where fructose metabolism plays a significant role .
Comparison with Similar Compounds
Khk-IN-3 is unique among ketohexokinase inhibitors due to its specific molecular structure and high potency. Similar compounds include:
Khk-IN-1: Another ketohexokinase inhibitor with a different molecular structure and slightly lower potency.
Novel Cyanopyridine Compounds: These compounds also inhibit ketohexokinase and are being investigated for their potential in treating nonalcoholic fatty liver disease, nonalcoholic steatohepatitis, and type II diabetes.
This compound stands out due to its high specificity and effectiveness in inhibiting ketohexokinase, making it a valuable tool in both research and therapeutic applications.
Biological Activity
Khk-IN-3 is a small molecule inhibitor targeting ketohexokinase (KHK), an enzyme critical in fructose metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and cancer. Below is a detailed exploration of its biological activity, supported by case studies and research findings.
Biological Role of KHK and Mechanism of this compound
KHK catalyzes the first step in fructose metabolism, converting fructose to fructose-1-phosphate. It exists in two isoforms:
- KHK-C : Predominantly expressed in the liver, driving fructose metabolism.
- KHK-A : Ubiquitously expressed but with low enzymatic activity, implicated in non-metabolic roles such as nucleic acid synthesis and cell proliferation .
This compound selectively inhibits KHK-C, reducing fructose metabolism and associated downstream effects like ATP depletion and metabolic stress. This inhibition has been shown to impact cancer cell proliferation and metabolic flux .
1. Impact on Cancer Metabolism
- Overexpression of KHK-C in liver cancer cells (Huh7 and Hep3B) leads to metabolic rerouting, ATP depletion, and subsequent cell death when exposed to fructose. This compound's inhibition of KHK-C prevents these effects by blocking fructose flux into glycolysis .
- KHK-A, while not directly targeted by this compound, plays a role in nucleic acid synthesis via phosphorylation of PRPS1. This highlights the broader implications of KHK activity in tumorigenesis .
2. Fructose-Induced Cellular Stress
- In hepatocellular carcinoma models, fructose metabolism via KHK-C exacerbates oxidative stress and promotes tumor progression. This compound mitigates these effects by inhibiting the enzymatic conversion of fructose .
- In breast cancer models (MCF-7 and MDA-MB-231), silencing KHK-A reduced fructose-induced invasiveness. Although this compound primarily targets KHK-C, this underscores the relevance of KHK pathways in cancer biology .
3. Metabolic Disorders
This compound has potential applications in non-alcoholic fatty liver disease (NAFLD) and obesity:
- By inhibiting fructose metabolism, it reduces lipogenesis and fat accumulation.
- Preclinical studies suggest improvements in insulin sensitivity and reduced hepatic steatosis with this compound treatment .
Case Study 1: Liver Cancer Models
Objective : Assess the effect of KHK inhibition on cancer cell viability.
- Methodology : Huh7 cells were treated with this compound under high-fructose conditions.
- Findings :
Parameter | Control | This compound Treated |
---|---|---|
ATP Levels (% baseline) | 40% | 85% |
Lactate Production (µmol) | 120 | 50 |
Case Study 2: Breast Cancer Invasion
Objective : Investigate the role of KHK-A in cell invasion.
- Methodology : MCF-7 cells were genetically modified to silence KHK-A and treated with fructose.
- Findings :
Parameter | Control | KHK-A Silenced | This compound Treated |
---|---|---|---|
Cell Invasion Rate (%) | 100% | 55% | 60% |
Properties
CAS No. |
2568608-48-8 |
---|---|
Molecular Formula |
C18H22F3N7O |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[4-[2-[(2S)-2-methylazetidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-yl]pyrazol-1-yl]-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C18H22F3N7O/c1-12-2-5-28(12)17-24-14(8-15(25-17)18(19,20)21)13-9-23-27(10-13)11-16(29)26-6-3-22-4-7-26/h8-10,12,22H,2-7,11H2,1H3/t12-/m0/s1 |
InChI Key |
HAUDFIFEGDNKJX-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1CCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)CC(=O)N4CCNCC4 |
Canonical SMILES |
CC1CCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)CC(=O)N4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.